![molecular formula C13H18Cl3NO B1397407 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-39-1](/img/structure/B1397407.png)
2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound that is widely used in scientific research. It is a member of the piperidine chemical family . The IUPAC name for this compound is 2-[2-(2,4-dichlorophenoxy)ethyl]piperidine hydrochloride .
Molecular Structure Analysis
The molecular formula for this compound is C13H18Cl3NO . The InChI code is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H .Physical And Chemical Properties Analysis
The average mass of this compound is 310.647 Da and the monoisotopic mass is 309.045410 Da . Unfortunately, the search results do not provide additional physical and chemical properties.Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Ovonramwen, Owolabi, and Oviawe (2019) involved the synthesis of a compound related to piperidine hydrochloride, namely (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This compound was tested for antimicrobial activities against various bacteria, showing moderate activities compared to standard antibiotics (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).
Anticancer Agents
Dimmock et al. (1998) synthesized a series of compounds including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and 1-aryl-3-diethylamino-1-propanone hydrochlorides, which are related to the piperidine hydrochloride family. These compounds displayed significant cytotoxicity toward various cancer cells, indicating potential as anticancer agents (J. Dimmock et al., 1998).
Neuropharmacological Effects
Massicot, Thuillier, and Godfroid (1984) studied a compound closely related to 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride, namely 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride. They observed that this compound affects the satiety center by reducing obesity in mice, suggesting potential neuropharmacological applications (F. Massicot, J. Thuillier, & J. Godfroid, 1984).
Synthesis and Antihypertensive Activity
Takai et al. (1986) synthesized a series of piperidine derivatives tested for antihypertensive activity. Some of these compounds produced strong hypotension in hypertensive rat models, indicating their potential as antihypertensive agents (H. Takai et al., 1986).
Allosteric Modulation of Cannabinoid Receptors
Price et al. (2005) explored the pharmacology of compounds at the cannabinoid CB1 receptor, including piperidine derivatives. These compounds showed a cooperative allosteric effect and insurmountable antagonism of receptor function, suggesting their use in modulating cannabinoid receptor activities (M. R. Price et al., 2005).
Neuroprotection in Cerebral Ischaemia
O'Neill et al. (1997) examined the effects of piperidine derivatives as inhibitors of Ca2+ and Na+ channels in vitro and in models of global cerebral ischaemia in vivo. Some of these compounds provided significant neuroprotection when administered prior to occlusion, highlighting their potential in neuroprotective therapies (M. O'Neill et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-10-4-5-12(15)13(9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKPGSMIPQHVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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